molecular formula C32H36ClN7O2 B12425897 KRas G12C inhibitor 3

KRas G12C inhibitor 3

Cat. No.: B12425897
M. Wt: 586.1 g/mol
InChI Key: IYDWXYZUEBUWCQ-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KRas G12C inhibitor 3 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Comparison with Similar Compounds

KRas G12C inhibitor 3 represents a promising therapeutic option for targeting KRas G12C mutant cancers, with ongoing research aimed at further understanding its mechanism of action and optimizing its clinical efficacy.

Properties

Molecular Formula

C32H36ClN7O2

Molecular Weight

586.1 g/mol

IUPAC Name

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

InChI

InChI=1S/C32H36ClN7O2/c1-3-29(41)40-18-17-39(19-23(40)12-14-34)31-25-13-16-38(28-11-5-8-22-7-4-10-26(33)30(22)28)20-27(25)35-32(36-31)42-21-24-9-6-15-37(24)2/h3-5,7-8,10-11,23-24H,1,6,9,12-13,15-21H2,2H3/t23-,24-/m0/s1

InChI Key

IYDWXYZUEBUWCQ-ZEQRLZLVSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C

Origin of Product

United States

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